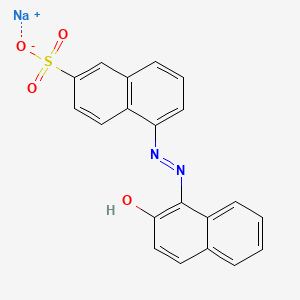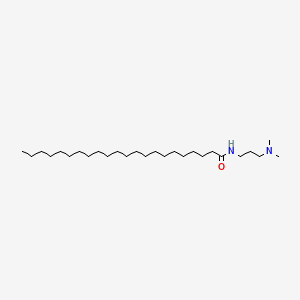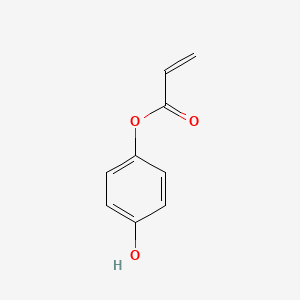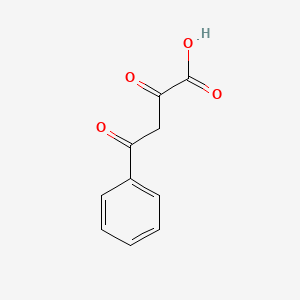
(Rac)-BDA-366
Descripción general
Descripción
(Rac)-BDA-366 is a complex organic compound that belongs to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry, dye manufacturing, and material science. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-BDA-366 typically involves multi-step organic reactions. The process may start with the functionalization of anthracenedione, followed by the introduction of diethylamino and epoxypropylamino groups. Common reagents used in these reactions include diethylamine, epichlorohydrin, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-BDA-366 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenated compounds, acids, bases, and catalysts to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield hydroxy derivatives.
Aplicaciones Científicas De Investigación
(Rac)-BDA-366 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the manufacturing of dyes, pigments, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Rac)-BDA-366 involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.
Receptor Binding: Binding to receptors and modulating their activity.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicin: An anthracycline antibiotic with similar structural features and used in cancer treatment.
Mitoxantrone: Another anthracenedione derivative with applications in chemotherapy.
Daunorubicin: Similar to doxorubicin, used in the treatment of leukemia and other cancers.
Uniqueness
(Rac)-BDA-366 stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C24H29N3O4 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
1-[[3-(diethylamino)-2-hydroxypropyl]amino]-4-(oxiran-2-ylmethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3 |
Clave InChI |
JYOOEVFJWLBLKF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O |
Sinónimos |
BDA-366 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-Adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;but-2-enedioic acid](/img/structure/B1221421.png)





![4-[[7-Methoxy-4-oxo-2-(trifluoromethyl)-1-benzopyran-3-yl]oxy]benzoic acid](/img/structure/B1221431.png)

![4-methoxy-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1221434.png)

![N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine](/img/structure/B1221439.png)
